2-((E)-(2-(2,4-dinitrophenyl)hydrazono)methyl)phenyl cinnamate
Description
2-((E)-(2-(2,4-dinitrophenyl)hydrazono)methyl)phenyl cinnamate is an organic compound that combines the structural features of cinnamic acid and hydrazone derivatives. This compound is characterized by the presence of a cinnamate ester linked to a hydrazone moiety, which is further substituted with a 2,4-dinitrophenyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Properties
IUPAC Name |
[2-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O6/c27-22(13-10-16-6-2-1-3-7-16)32-21-9-5-4-8-17(21)15-23-24-19-12-11-18(25(28)29)14-20(19)26(30)31/h1-15,24H/b13-10+,23-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDPZZOPWMEPGZ-RKSCBCEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=CC=CC=C2C=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=CC=C2/C=N/NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((E)-(2-(2,4-dinitrophenyl)hydrazono)methyl)phenyl cinnamate typically involves the condensation of 2-(2,4-dinitrophenyl)hydrazine with cinnamaldehyde. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The reaction can be represented as follows:
Condensation Reaction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-((E)-(2-(2,4-dinitrophenyl)hydrazono)methyl)phenyl cinnamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazones.
Scientific Research Applications
2-((E)-(2-(2,4-dinitrophenyl)hydrazono)methyl)phenyl cinnamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its bioactive properties.
Industry: Used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-((E)-(2-(2,4-dinitrophenyl)hydrazono)methyl)phenyl cinnamate involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, its antimicrobial activity may be due to its ability to disrupt cell membranes or inhibit essential enzymes in microorganisms.
Comparison with Similar Compounds
Similar Compounds
Cinnamic Acid Derivatives: Compounds like cinnamic acid and its esters share structural similarities with 2-((E)-(2-(2,4-dinitrophenyl)hydrazono)methyl)phenyl cinnamate.
Hydrazone Derivatives: Compounds containing hydrazone linkages, such as phenylhydrazones, are structurally related.
Uniqueness
The uniqueness of this compound lies in its combined structural features of cinnamate and hydrazone moieties, along with the presence of a 2,4-dinitrophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
